molecular formula C19H21NO4 B037622 4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid CAS No. 113079-40-6

4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid

Cat. No. B037622
CAS RN: 113079-40-6
M. Wt: 327.4 g/mol
InChI Key: ODLDHXPJRGNTPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid, commonly known as IBE, is a synthetic compound that has been widely used in scientific research. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to have potential applications in the treatment of various diseases.

Scientific Research Applications

Drug Delivery Systems

Niosomes (NS), which are nonionic surfactant-based vesicles, have shown potential as an effective drug delivery system . They are biodegradable, nontoxic, and stable drug carrier systems. Their amphiphilic nature makes them effective for encapsulation of lipophilic and hydrophilic active pharmaceutical ingredients .

Nanosponges

Nanosponges (NS) are another carrier system being explored for their role in drug delivery . They can solubilize poorly water-soluble drugs, provide prolonged release, and improve drug bioavailability .

Enterohepatic Circulation

The enterohepatic circulation of 4-[2-(4-isopropylbenzamido)ethoxy]benzoic acid (PBAB) was studied in rats . After an intravenous administration, the PBAB concentrations in the plasma decreased rapidly, then increased to a peak concentration at 4 hours .

Raman Spectroscopic Studies

Benzoic acid derivatives, including 4-[2-(4-isopropylbenzamido)ethoxy]benzoic acid, have been studied using Raman spectroscopic studies . These studies help in understanding the influence of weak interactions in the crystalline phase .

Soil Stabilization

Phosphate rock (PR) has been used as a raw material to examine the effectiveness of different activation methods such as organic acid activation, thermal activation, and thermal-organic acid activation . The stabilization effects of activated phosphate rock (APR) on Pb-contaminated soil were analyzed .

Aqueous Batteries

Research interests and achievements in aqueous batteries (ABs) have surged globally in the past 5 years . However, their large-scale application is plagued by the limited output voltage and inadequate energy density .

Mechanism of Action

Target of Action

NS-1, also known as Pbab acid or 4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid, primarily targets the Programmed cell death protein 1 (PD-1) . PD-1 is a crucial anticancer target, and the relatively low response rate and acquired resistance to existing antibody drugs highlight an urgent need to develop alternative targeting strategies .

Mode of Action

The interaction of NS-1 with its targets involves the palmitoylation of PD-1 . Palmitoylation promotes the trafficking of PD-1 to the recycling endosome, thus preventing its lysosome-dependent degradation .

Biochemical Pathways

The biochemical pathways affected by NS-1 involve the mTOR signaling pathway . The mTOR pathway is a central regulator of mammalian metabolism and physiology, with important roles in the function of tissues including liver, muscle, white and brown adipose tissue, and the brain .

Pharmacokinetics

The pharmacokinetics of NS-1 involve its enterohepatic circulation . After intravenous administration, the NS-1 concentrations in the plasma decrease rapidly, then increase to a peak concentration at 4 hours . Over a 6-hour period, a significant portion of the dose is excreted in the bile .

Result of Action

The molecular and cellular effects of NS-1’s action involve the promotion of tumor growth . In tumor cells, PD-1 was found to promote tumor growth even in the absence of the functional adaptive immune system, which involved the increased phosphorylation of ribosomal protein S6 (RPS6) and eIF4E as effectors of the mTOR signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of NS-1. For instance, soil organic matter and total nitrogen content have been identified as key driving factors influencing the acid-base buffering capacity of certain compounds . .

properties

IUPAC Name

4-[2-[(4-propan-2-ylbenzoyl)amino]ethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-13(2)14-3-5-15(6-4-14)18(21)20-11-12-24-17-9-7-16(8-10-17)19(22)23/h3-10,13H,11-12H2,1-2H3,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLDHXPJRGNTPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150280
Record name 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid

CAS RN

113079-40-6
Record name 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113079406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 4-[2-(4-isopropylbenzamido)ethoxy]benzoate (102.42 g) was dissolved in 1 liter of ethanol with heating. A solution of 14.4 g of sodium hydroxide in 200 ml of water was added to the above ethanolic solution and the mixture was heated to reflux for 2 hours. The reaction solution was concentrated in vacuo, 1 liter of ice water was added to the residue, the mixture was neutralized with 10% hydrochloric acid, crystals separated out therefrom were collected by filtration, washed with water, dried and recrystallized from ethanol to give 80.5 g (yield: 82%) of crystalline product. M.p. 202°-203° C.
Name
Methyl 4-[2-(4-isopropylbenzamido)ethoxy]benzoate
Quantity
102.42 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Q & A

Q1: How does enterohepatic circulation affect the pharmacokinetic profile of PBAB?

A: Enterohepatic circulation significantly influences the pharmacokinetic profile of PBAB. After intravenous administration, PBAB is rapidly metabolized in the liver and excreted into the bile primarily as its 1β-O-acyl glucuronide conjugate (1β-PG) []. This conjugate can be hydrolyzed in the intestine, releasing PBAB back into the systemic circulation, thereby increasing its residence time in the body []. The study demonstrated that approximately 7.2% of the administered dose undergoes enterohepatic circulation [].

Q2: What is the role of acyl migration in the enterohepatic circulation of PBAB?

A: Acyl migration of the 1β-PG conjugate plays a crucial role in modulating the extent of PBAB's enterohepatic circulation. The research demonstrated that incubation of 1β-PG with bile resulted in its conversion to beta-glucuronidase-resistant isomers via intramolecular acyl migration []. This transformation reduces the amount of 1β-PG available for hydrolysis in the intestine, thus diminishing the reabsorption of PBAB and ultimately decreasing its enterohepatic circulation [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.